Comparative Antiplatelet Activity: Erigeroside vs. Aglycone Pyromeconic Acid
In a direct head-to-head comparison, erigeroside and its aglycone, 3-hydroxy-4-pyranone (pyromeconic acid), were tested for their ability to inhibit ADP-induced platelet aggregation in vitro. Both compounds were evaluated at an identical concentration of 0.86 mg/mL in platelet-rich plasma (PRP). The results provide a clear, quantifiable comparison of the glycoside versus the aglycone [1].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | 32.6% inhibition |
| Comparator Or Baseline | 3-Hydroxy-4-pyranone (Pyromeconic acid): 37.6% inhibition |
| Quantified Difference | Erigeroside is 5.0 percentage points less inhibitory than its aglycone. |
| Conditions | In vitro; ADP-induced aggregation in platelet-rich plasma (PRP); Dose: 0.86 mg/mL for both compounds |
Why This Matters
This data demonstrates that the addition of the β-D-glucopyranoside moiety to the pyromeconic acid core marginally reduces the antiplatelet efficacy, suggesting that glycosylation modulates the pharmacodynamic profile.
- [1] Hu, C. Q., Cheng, Z. H., & Guan, L. (1988). Total synthesis of erigeroside and preliminary observation on experimental microcirculatory disturbances. *Yao Xue Xue Bao*, 23(10), 786-788. View Source
